Imidazolidin-4-one hydrochloride
Overview
Description
Imidazolidin-4-one hydrochloride is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and a carbonyl group. This compound is a derivative of imidazolidin-4-one, which is known for its diverse applications in medicinal chemistry, agrochemicals, and natural products . The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Mechanism of Action
Target of Action
Imidazolidin-4-one hydrochloride is a heterocyclic compound with a wide range of applications, including medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products . .
Mode of Action
It’s known that imidazol-4-ones are found as advanced glycation end products (age), post-translational modifications of several amino acids, and creatinine, a waste product used to indicate kidney health
Biochemical Pathways
Given its presence in advanced glycation end products and post-translational modifications of amino acids, it’s plausible that it may be involved in protein synthesis and metabolism .
Result of Action
It’s known that imidazol-4-ones are found in a variety of fields, including as advanced glycation end products and post-translational modifications of amino acids . This suggests that the compound may have diverse effects at the molecular and cellular level.
Action Environment
It’s known that the compound can be synthesized under neat conditions for 2 hours at 70°c, yielding high results . This suggests that the compound’s action may be influenced by temperature and other environmental conditions.
Biochemical Analysis
Biochemical Properties
Imidazolidin-4-one hydrochloride plays a significant role in biochemical reactions. It can act as a catalyst, ligand, or raw material involved in various chemical reactions such as thio-substitution, arylation, and hydrogenation
Molecular Mechanism
It is known to participate in various chemical reactions as a catalyst, ligand, or raw material
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazolidin-4-one hydrochloride typically involves the cyclization of amino acid derivatives or the condensation of ketones with amidines. One common method is the one-pot oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce imidazolidin-4-ones .
Industrial Production Methods: Industrial production methods often involve the use of high-yielding, scalable reactions. For example, the oxidative condensation method mentioned above can be adapted for large-scale production by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Imidazolidin-4-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidin-4-one oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazolidin-4-one ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted imidazolidin-4-ones, imidazolidin-4-one oxides, and various functionalized derivatives .
Scientific Research Applications
Imidazolidin-4-one hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazolidin-2-one: Another isomer with similar structural features but different chemical properties and applications.
Hydantoins (Imidazolidinediones): These compounds have two carbonyl groups and are used in anticonvulsant medications.
Imidazoles: These compounds have a similar ring structure but differ in their nitrogen atom positions and chemical reactivity.
Uniqueness: Imidazolidin-4-one hydrochloride is unique due to its specific ring structure and the presence of a hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are crucial, such as in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
imidazolidin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O.ClH/c6-3-1-4-2-5-3;/h4H,1-2H2,(H,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQHTUPOWLBQSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719256 | |
Record name | Imidazolidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373253-20-3 | |
Record name | 4-Imidazolidinone, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373253-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazolidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazolidin-4-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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